molecular formula C17H20N2 B1504148 (R)-1-benzyl-3-phenylpiperazine CAS No. 832155-10-9

(R)-1-benzyl-3-phenylpiperazine

Cat. No.: B1504148
CAS No.: 832155-10-9
M. Wt: 252.35 g/mol
InChI Key: KMOQMXILLUBOJL-KRWDZBQOSA-N
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Description

Contextual Overview of Piperazine (B1678402) Chemistry in Medicinal Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4), is a recurring motif in a vast array of pharmacologically active agents. bohrium.comresearchgate.net Its prevalence is not coincidental; the piperazine structure imparts a range of desirable properties to drug candidates. tandfonline.com The two nitrogen atoms can be readily substituted, allowing for extensive chemical modification and the fine-tuning of a molecule's biological activity. bohrium.com This versatility enables chemists to link different pharmacophores or to create a scaffold where substituents are precisely arranged to interact with biological targets. tandfonline.com

Furthermore, the piperazine moiety generally enhances water solubility and can improve a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com Its basicity, conformational flexibility, and ability to form hydrogen bonds contribute to better target affinity and specificity. bohrium.comtandfonline.com Consequently, piperazine derivatives have been successfully developed for a wide spectrum of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anticancer, and antiviral therapies. bohrium.comnih.gov

The Unique Role of Chiral Substitution in Pharmacological Profiles of Piperazines

The introduction of a substituent on one of the carbon atoms of the piperazine ring, as in 3-phenylpiperazine, creates a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers, designated as (R) and (S). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. rsc.orgrsc.org One enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to undesirable side effects. rsc.org

Regulatory bodies, therefore, emphasize the need to study both enantiomers of a chiral drug candidate in detail. rsc.orgrsc.org This has spurred significant research into asymmetric synthesis—methods that selectively produce one enantiomer over the other. rsc.org For piperazine derivatives, exploring the stereochemistry is crucial as the spatial arrangement of substituents can dramatically influence how the molecule binds to its biological target, such as a receptor or an enzyme. An analysis of piperazine-containing drugs reveals that most are substituted at the nitrogen positions, leaving the vast chemical space of carbon-substituted chiral piperazines relatively unexplored. rsc.org This highlights the academic and industrial interest in developing and studying specific enantiomers of compounds like phenylpiperazine derivatives to unlock new therapeutic potential.

Rationale for Focused Academic Inquiry into (R)-1-benzyl-3-phenylpiperazine

The academic focus on this compound stems from the convergence of several key areas in neuropharmacology and medicinal chemistry. The parent structures, benzylpiperazines (BZPs) and phenylpiperazines, are both well-known classes of psychoactive compounds that primarily act on monoamine neurotransmitter systems. nih.govwikipedia.org

Phenylpiperazine derivatives are known to interact with various serotonin (B10506) (5-HT) receptors. nih.gov For instance, compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are recognized 5-HT agonists. nih.gov The position and nature of the substituent on the phenyl ring dictate the affinity and selectivity for different receptor subtypes.

Benzylpiperazine (BZP) and its derivatives are known for their stimulant effects, often involving the dopamine (B1211576), norepinephrine (B1679862), and serotonin transporters. nih.gov

The compound This compound is a hybrid structure that incorporates the key pharmacophores of both classes: a phenyl group directly on the piperazine ring (at position 3) and a benzyl (B1604629) group on one of the nitrogen atoms (at position 1). The introduction of the phenyl group at the C3 position creates a chiral center, making the specific investigation of the (R)-enantiomer a logical step to dissect the structure-activity relationship with high precision.

The rationale for its study is therefore to investigate the unique pharmacological profile that arises from this specific combination and stereochemistry. Research into this molecule aims to answer critical questions:

How does the (R)-configuration influence binding affinity and functional activity at specific monoamine transporters (dopamine, serotonin, norepinephrine) compared to its (S)-enantiomer or the racemic mixture?

What is the precise interplay between the benzyl and phenyl substitutions in determining the molecule's interaction with CNS targets?

Can this specific chiral compound lead to a more selective pharmacological tool or a lead compound for therapeutic development, potentially for neurological or psychiatric disorders, by optimizing the desired activity and minimizing off-target effects?

Given that the related compound, 1-methyl-3-phenylpiperazine, is a known intermediate in the synthesis of the antidepressant Mirtazapine, the 3-phenylpiperazine scaffold is of clear academic and commercial interest. google.com The focused inquiry into the this compound enantiomer represents a targeted effort to explore a nuanced area of chemical space in the quest for novel and more effective CNS agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-1-benzyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQMXILLUBOJL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680225
Record name (3R)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832155-10-9
Record name (3R)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Stereochemical Control for R 1 Benzyl 3 Phenylpiperazine and Analogues

Historical and Contemporary Approaches to Piperazine (B1678402) Ring Synthesis

Historically, the synthesis of piperazines often involved the reaction of piperazine with benzyl (B1604629) chloride, which could lead to a mixture of mono- and di-substituted products requiring separation. orgsyn.org Another classical approach involves the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net More contemporary methods have focused on improving efficiency, selectivity, and applicability to complex molecules.

Modern strategies frequently employ cyclization reactions. One such method is the visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes, which can produce 2-aryl or 2-alkyl piperazines under mild conditions. organic-chemistry.org Another significant advancement is the use of SnAP (Stannyl Amine Protocol) reagents, where a streamlined condensation of aldehydes and the SnAP reagent generates imines that are then cyclized, allowing for diverse functionalization at the carbon atoms of the piperazine ring. mdpi.com Furthermore, palladium-catalyzed methodologies have been developed for the efficient synthesis of arylpiperazines from aryl chlorides under aerobic conditions, offering a cost-effective and environmentally friendly route. organic-chemistry.org A modular synthesis for 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step, starting from amino acid-derived cyclic sulfamidates. organic-chemistry.org

Enantioselective Synthesis Strategies for Chiral Piperazines

The demand for enantiomerically pure chiral piperazines in drug discovery has driven the development of numerous asymmetric synthetic methods. These strategies are crucial for accessing specific stereoisomers like (R)-1-benzyl-3-phenylpiperazine, as the biological activity of enantiomers can differ significantly. rsc.org

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been successfully applied to the synthesis of chiral piperazines.

One common approach begins with a chiral starting material, such as an amino acid. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. rsc.org Similarly, enantiopure vicinal diaminoalcohols can be synthesized and utilized as precursors. nih.gov Pseudoephenamine has also emerged as a practical chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions to form quaternary carbon centers, often with higher diastereoselectivities compared to pseudoephedrine. nih.gov

A notable example involves the use of Ellman's auxiliary in the synthesis of homochiral cis-2-phenyl-3-(trifluoromethyl)piperazines. This method relies on the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a homochiral α-amino sulfinylimine derived from (R)-phenylglycinol. rsc.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Piperazine Synthesis

Chiral AuxiliaryApplicationKey TransformationRef.
(R)-(–)-PhenylglycinolSynthesis of (R)-(+)-2-methylpiperazineCondensation with N-Boc glycine (B1666218) followed by cyclization and reduction. rsc.org
Ellman's AuxiliarySynthesis of cis-2-phenyl-3-(trifluoromethyl)piperazinesDiastereoselective addition of TMSCF₃ to an α-amino sulfinylimine. rsc.orgnih.gov
PseudoephenamineAsymmetric alkylation reactionsDiastereoselective alkylation of pseudoephenamine amides. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Several catalytic strategies have been developed for synthesizing chiral piperazines.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent enantioselectivities (up to 90% ee) and diastereoselectivities. dicp.ac.cnrsc.org These intermediates can be conveniently converted into chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Another palladium-catalyzed method is the decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones that can be subsequently reduced to the corresponding piperazines. nih.govnih.gov

Chiral piperazines themselves can act as organocatalysts. For example, (2S,5S)-2,5-dibenzylpiperazine has been shown to be an efficient catalyst for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt

Deracemization, which converts a racemic mixture into a single enantiomer, is another important strategy. For 1-benzyl-3-phenylpiperazine (B1287912), this can be achieved through classical resolution or dynamic kinetic resolution.

A patented process for preparing 1-methyl-3-phenylpiperazine, an intermediate for the antidepressant Mirtazapine, involves the synthesis of a racemic precursor which is then resolved. google.com A key intermediate, 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, is synthesized and subsequently reduced. The final step involves removing the benzyl protecting group via catalytic hydrogenation to yield the target compound. google.com While this patent focuses on a methylated analogue, the principles of resolution and deprotection are applicable to the synthesis of this compound. Dynamic kinetic resolution is also a plausible, though more complex, strategy that could be involved in processes like the asymmetric hydrogenation of pyrazin-2-ols, where an equilibrium between tautomers allows for the conversion of the racemate to a single chiral product. dicp.ac.cn

Development of Regioselective and Stereoselective Functionalization Techniques

Once the chiral piperazine core is established, further functionalization often requires precise control over which nitrogen or carbon atom reacts. The development of methods for direct, site-selective C-H functionalization is a major area of recent progress. mdpi.com

For N-Boc protected piperazines, asymmetric lithiation using s-BuLi in the presence of a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective functionalization at the α-carbon position. mdpi.comyork.ac.uk The choice of the N-substituent and the electrophile can unexpectedly influence the stereochemical outcome. york.ac.uk This method has been used to prepare intermediates for pharmaceuticals like Indinavir. york.ac.uk

Regiodivergent functionalization can be achieved by catalyst control. For instance, in related cyclic Boc-amines, Negishi cross-coupling of α-zincated intermediates can be directed to different positions with high selectivity by choosing the appropriate phosphine (B1218219) ligand on the palladium catalyst. nih.govresearchgate.net This principle of ligand-controlled regioselectivity is a powerful tool for creating diverse substitution patterns on the piperazine ring.

Table 2: Regioselective Functionalization Strategies

MethodSubstrateReagentsOutcomeRef.
Asymmetric LithiationN-Boc Piperazines-BuLi/(-)-sparteine, ElectrophileEnantioselective α-C-H functionalization mdpi.comyork.ac.uk
Photoredox CatalysisN-Boc PiperazineIr(ppy)₂(dtbpy)PF₆, 1,4-dicyanobenzeneDirect α-C-H arylation mdpi.com
Migratory Negishi CouplingBoc-protected cyclic aminesLi/Zn transmetallation, Pd-catalyst, LigandLigand-controlled regiodivergent C-H functionalization nih.govresearchgate.net

Scale-Up Considerations for Research and Pre-clinical Development

The transition of a synthetic route from a laboratory scale to a larger, pre-clinical or industrial scale presents numerous challenges. For the synthesis of this compound, key considerations include cost, safety, efficiency, and purity.

An efficient, large-scale synthesis of piperazine-2,6-dione (B107378) was developed using inexpensive starting materials and a convenient workup that avoids chromatography, highlighting the importance of process optimization for scale-up. researchgate.net When using chiral auxiliaries, their cost and the efficiency of their recovery are critical economic factors. Asymmetric catalysis is often preferred for large-scale synthesis due to the low catalyst loading, but the cost and toxicity of metal catalysts (e.g., palladium, rhodium) must be managed.

A practical and scalable route to orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been demonstrated on a multigram scale. rsc.org The use of continuous-flow conditions for reactions, such as the photoredox-catalyzed synthesis of functionalized piperazines, can also facilitate scale-up by offering better control over reaction parameters and simplifying operations. mdpi.com Finally, the synthesis of the dihydrochloride (B599025) salt of 1-benzylpiperazine (B3395278) provides a stable, easily purified solid, which is advantageous for storage and handling in a larger-scale setting. orgsyn.org

Advanced Molecular Characterization and Conformational Analysis

Spectroscopic Elucidation of Chemical Structure and Purity for (R)-1-benzyl-3-phenylpiperazine

Spectroscopic techniques are fundamental in verifying the molecular structure and assessing the purity of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms within this compound.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their local electronic environment and spatial relationship to neighboring protons. The spectrum of this compound is expected to show distinct signals for the protons of the benzyl (B1604629) and phenyl groups, as well as the piperazine (B1678402) ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the piperazine ring and the benzylic methylene (B1212753) group would be found in the upfield region.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H7.25-7.40m10HAr-H
Piperazine-H3.90dd1HC3-H
Benzyl-CH₂3.60d1HN1-CH₂Ph
Benzyl-CH₂3.50d1HN1-CH₂Ph
Piperazine-H3.05-3.20m2HPiperazine-H
Piperazine-H2.85-3.00m2HPiperazine-H
Piperazine-H2.65-2.80m2HPiperazine-H
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ, ppm) Assignment
Aromatic-C142.1Ar-C
Aromatic-C138.2Ar-C
Aromatic-C129.0Ar-C
Aromatic-C128.5Ar-C
Aromatic-C127.8Ar-C
Aromatic-C127.3Ar-C
Benzyl-CH₂63.2N1-CH₂Ph
Piperazine-C60.5C3
Piperazine-C56.8C5
Piperazine-C50.2C2
Piperazine-C48.5C6

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule with high accuracy.

The fragmentation of this compound under mass spectrometric conditions typically involves the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91, corresponding to the tropylium (B1234903) cation. Other characteristic fragments arise from the cleavage of the piperazine ring.

Mass Spectrometry Data
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.36 g/mol
(M+H)⁺ 253.1703

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic rings and the aliphatic piperazine ring. The N-H stretching vibration of the secondary amine in the piperazine ring would also be observable.

IR Spectroscopy Data Frequency (cm⁻¹) Functional Group
Aromatic C-H Stretch3020-3080Ar-H
Aliphatic C-H Stretch2800-3000C-H
C=C Aromatic Stretch1450-1600C=C
C-N Stretch1020-1250C-N

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, which plots specific rotation against wavelength, can be used to determine the absolute configuration of a chiral molecule by comparing it to known standards or by applying empirical rules such as the Octant Rule. For this compound, the ORD spectrum would show a specific pattern of rotation that is characteristic of the (R)-enantiomer.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry. For a chiral molecule like this compound, a single-crystal X-ray diffraction study would yield a wealth of information.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.

A hypothetical crystallographic study of this compound would be expected to confirm the (R) configuration at the chiral carbon. Furthermore, it would reveal the preferred conformation of the piperazine ring, which typically adopts a chair conformation to minimize steric strain. The orientations of the equatorial and axial substituents on the piperazine ring would also be elucidated. The bulky benzyl and phenyl groups are likely to occupy equatorial positions to reduce steric hindrance.

While specific crystallographic data for this compound is not widely available in published literature, a representative data table based on similar piperazine structures is presented below for illustrative purposes.

Table 1: Hypothetical X-ray Crystallography Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.123
b (Å)8.456
c (Å)16.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1385.2
Z2
Density (calculated) (g/cm³)1.205
Piperazine Ring ConformationChair
Phenyl Group OrientationEquatorial
Benzyl Group OrientationEquatorial

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Computational Chemistry for Conformational Dynamics and Energy Landscapes

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and analyze the molecular properties of this compound. These methods can explore the molecule's conformational landscape, determine the energies of different conformers, and simulate its behavior in various environments.

For this compound, DFT calculations could be used to compare the relative energies of different conformers, such as those with the benzyl or phenyl groups in axial versus equatorial positions. The results of such calculations typically confirm that the chair conformation of the piperazine ring with both bulky substituents in equatorial positions is the most stable, lowest-energy state in the gas phase.

Table 2: Illustrative QM-Calculated Geometric Parameters for the Ground State of this compound (B3LYP/6-31G level of theory)*

ParameterCalculated Value
C-N (piperazine ring) Bond Length (Å)1.46
C-C (piperazine ring) Bond Length (Å)1.53
C-N-C (piperazine ring) Bond Angle (°)110.5
Dihedral Angle (defining chair conformation) (°)55.8
Energy of Equatorial-Equatorial Conformer (kcal/mol)0.00
Energy of Axial-Equatorial Conformer (kcal/mol)+5.4

Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from QM calculations and is not based on specific published research for this compound.

While QM calculations provide a static picture of the molecule in its lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the flexibility of the piperazine ring and the rotational freedom of the benzyl and phenyl groups. It would allow for the exploration of the conformational landscape in solution, showing transitions between different low-energy conformers. These simulations can also provide information about the interactions between the solute and solvent molecules, such as the formation of transient hydrogen bonds. The results of such simulations are crucial for understanding how the molecule behaves in a more biologically relevant environment.

The simulation would likely show that while the chair conformation is predominant, minor populations of other conformations, such as twist-boat, may exist in dynamic equilibrium. The orientation of the substituents would also fluctuate, providing a more realistic picture of the molecule's solution-phase structure.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Pharmacophore Features for (R)-1-benzyl-3-phenylpiperazine

A pharmacophore model for a compound outlines the essential steric and electronic features necessary for its biological activity. For this compound and its analogues, particularly those targeting sigma (σ) receptors, a well-defined pharmacophore has been established. This model generally consists of two distal hydrophobic regions and a central, positively ionizable nitrogen atom. acs.org

In the context of this compound, these features are:

A Hydrophobic/Aromatic Region 1 (HYD1): Provided by the phenyl group at the C3 position of the piperazine (B1678402) ring. This group engages in hydrophobic or π-π stacking interactions within the receptor's binding pocket.

A Hydrophobic/Aromatic Region 2 (HYD2): Provided by the N1-benzyl group. This second aromatic moiety occupies another hydrophobic pocket in the receptor, contributing significantly to binding affinity.

The spatial arrangement of these three key features is dictated by the piperazine core and its stereochemistry, which is critical for correctly orienting the phenyl and benzyl (B1604629) groups within the receptor binding site.

Impact of Stereochemistry on Ligand-Target Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For 1,3-disubstituted piperazines, the chiral center at the C3 position results in two enantiomers, (R) and (S), which can exhibit significantly different biological activities and affinities.

The (R)-configuration of this compound defines a specific three-dimensional orientation of the phenyl group relative to the piperazine ring and the N-benzyl substituent. This precise spatial arrangement is crucial for optimal fitting into the chiral environment of a receptor's binding site. It is well-established that enantiomers of a drug can have different affinities, efficacies, or even target different receptors altogether. For instance, studies on related substituted (S)-phenylpiperidines have shown that stereoisomerism is a key determinant of antagonist activity at dopamine (B1211576) receptors. nih.gov Similarly, in a series of 1-piperazino-3-arylindans, the stereochemistry was critical for D1/D2 receptor antagonism. nih.gov The (R)-enantiomer of 1-benzyl-3-phenylpiperazine (B1287912) is expected to present its pharmacophoric elements to the receptor in a distinct manner from its (S)-counterpart, leading to a potentially more potent or selective interaction with its specific biological target.

Rational Design of this compound Analogues

The rational design of analogues based on the this compound scaffold aims to optimize potency, selectivity, and pharmacokinetic properties by systematically modifying its three main structural components: the C3-phenyl ring, the N1-benzyl moiety, and the piperazine core.

Modifying the electronic properties of the C3-phenyl ring through the introduction of various substituents can significantly alter binding affinity. The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents are critical. nih.govlibretexts.org For example, in studies of related arylpiperazine derivatives, para-substitution on the phenyl ring was often found to be more beneficial for antiproliferative activity than meta-substitution. tandfonline.com The introduction of halogen atoms like chlorine or fluorine can enhance membrane permeability and sometimes lead to specific halogen bonding interactions with the receptor, often improving affinity. nih.gov

Table 1: Hypothetical SAR Data for Phenyl Ring Modifications of this compound Analogues (based on related compounds)

Compound Phenyl Ring Substituent (X) Target Affinity (Kᵢ, nM)
Parent H 15.2
1a 4-Cl 8.5
1b 4-F 9.1
1c 4-CH₃ 18.9
1d 4-OCH₃ 12.3
1e 3,4-diCl 6.2

Note: Data is illustrative and derived from principles observed in related phenylpiperazine series.

As the table suggests, electron-withdrawing groups like halogens in the para position (1a, 1b, 1e) tend to increase affinity, potentially by altering the electron density of the ring or participating in direct interactions. In contrast, an electron-donating methyl group (1c) might slightly decrease affinity, while a methoxy (B1213986) group (1d) could have a more complex effect due to its dual inductive and resonance properties. libretexts.org

The N-benzyl group serves as a key hydrophobic anchor (HYD2). Its modification provides another avenue for optimizing ligand-receptor interactions. Studies on N-(3-phenylpropyl)-N'-benzylpiperazines have shown that substituents on the benzyl ring significantly influence sigma receptor affinity. nih.gov Hydrophobicity and electronic parameters (like Hammett sigma values) are key predictors of activity. nih.govnih.gov For instance, adding a para-methoxy group to the benzyl ring has been a successful strategy in developing potent sigma-1 receptor ligands. nih.gov

Table 2: Hypothetical SAR Data for Benzyl Moiety Modifications of this compound Analogues

Compound Benzyl Moiety Substituent (Y) Target Affinity (Kᵢ, nM) Selectivity (σ₂/σ₁)
Parent H 15.2 25
2a 4-OCH₃ 5.8 150
2b 4-Cl 7.1 80
2c 4-F 6.5 120
2d 2-OCH₃ 20.4 15
2e Naphthylmethyl instead of Benzyl 2.1 45

Note: Data is illustrative and based on findings for N-benzylpiperazine derivatives targeting sigma receptors. nih.govnih.gov

These illustrative data show that para-substituents (2a, 2b, 2c) are generally favorable, with electron-donating or halogen groups enhancing affinity and selectivity. Ortho-substitution (2d) is often detrimental due to steric hindrance. Extending the aromatic system, for example by replacing the benzyl with a naphthylmethyl group (2e), can lead to a substantial increase in potency by engaging a larger hydrophobic area in the receptor. nih.gov

The piperazine ring is not merely a linker but an active contributor to binding and physicochemical properties. nih.govtandfonline.com While about 80% of piperazine-containing drugs are substituted only at the nitrogen atoms, modifications to the carbon skeleton are an emerging area of drug design. researchgate.net Replacing the piperazine ring with other heterocyclic systems, such as homopiperazine (B121016) or pyrrolidine, often leads to a significant drop in activity, highlighting the importance of the piperazine scaffold for maintaining the correct geometry and basicity. nih.gov However, minor modifications, like introducing small alkyl groups on the carbon atoms of the piperazine ring, have been shown to enhance affinity in some cases, though this can be highly target-dependent. nih.gov A significant alteration, such as the oxidative ring contraction of a 1,3-disubstituted piperazine to an imidazoline, has been reported, indicating the potential for metabolic instability that must be considered during design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. d-nb.infoepa.gov For a series of this compound analogues, a QSAR model could be developed to predict their binding affinity for a specific target.

A typical QSAR study on such a series would involve calculating various molecular descriptors, including:

Hydrophobicity parameters: Such as the logarithm of the partition coefficient (ClogP). Lipophilicity is often a critical factor in receptor binding. nih.gov

Electronic parameters: Such as Hammett's sigma (σ) constants for substituents on the aromatic rings, which quantify their electron-donating or -withdrawing effects. nih.govnih.gov

Steric parameters: Such as Molar Refractivity (MR) or Verloop's sterimol parameters (L, B1), which describe the size and shape of substituents. nih.gov

Topological and 3D descriptors: Such as Kier shape indices or descriptors from Comparative Molecular Field Analysis (CoMFA), which encode information about molecular shape, symmetry, and electrostatic fields. nih.govd-nb.info

For instance, a Hansch analysis, a classic QSAR method, performed on N-benzylpiperazine derivatives revealed that sigma-1 receptor affinity was negatively correlated with hydrophobicity but dependent on steric and electronic factors of the benzyl ring substituents. nih.gov A robust QSAR model for this compound analogues would enable the in silico prediction of the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent and selective ligands and prioritizing synthetic efforts. d-nb.info

Descriptor Selection and Model Development

The foundation of a robust QSAR or SPR model lies in the careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. For piperazine derivatives, a wide array of descriptors are calculated to build predictive models. mdpi.com The development process involves creating a mathematical equation that links these descriptors to the observed activity or property.

Key categories of descriptors relevant to piperazine compounds include:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of atoms, bonds, and rings. For instance, studies on piperazine-based renin inhibitors have identified descriptors like the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) as being vital for activity. openpharmaceuticalsciencesjournal.com

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index. mdpi.comnih.gov These are critical for understanding how the molecule might interact with a biological target.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: Properties like molar refractivity (MR), aqueous solubility (Log S), and the topological polar surface area (PSA) are frequently used. mdpi.com These are influential in both the pharmacodynamic and pharmacokinetic profiles of a compound.

Once descriptors are calculated for a series of related compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA). openpharmaceuticalsciencesjournal.comnih.gov For example, a QSAR model for piperazine derivatives as mTORC1 inhibitors found that inhibitory activity was significantly correlated with descriptors such as LUMO energy, molar refractivity, and Log S. mdpi.com

Below is an interactive table summarizing common descriptor types used in the QSAR analysis of piperazine derivatives.

Descriptor CategorySpecific ExamplesRelevance for this compound
Constitutional Sum of atomic van der Waals volumes (Sv), Number of double bonds (nDB)Defines the molecule's basic size and saturation.
Electronic HOMO/LUMO energies, Dipole moment, Electrophilicity index (ω)Governs electronic interactions with receptor sites.
Physicochemical Molar Refractivity (MR), Log S (Aqueous Solubility), PSA (Polar Surface Area)Influences receptor binding, absorption, and distribution.
Topological Kier & Hall indices, Balaban indexDescribes molecular shape, size, and degree of branching.

Validation and Predictive Power of QSAR Models

A QSAR model is only useful if it is robust and has strong predictive power. Therefore, rigorous validation is a critical step. Validation assesses the model's ability to reliably predict the activity of new, untested compounds. Generally, a QSAR model is considered acceptable if its coefficient of determination (r²) is greater than 0.6 and its cross-validated r² (q²) is greater than 0.5. nih.gov

Key statistical parameters used for validation include:

Coefficient of Determination (R²): This value indicates the "goodness of fit," or how much of the variance in the biological activity is explained by the model. Values are typically between 0 and 1, with higher values being better.

Cross-Validated Correlation Coefficient (Q² or q²): This parameter assesses the internal predictive ability of the model. It is often calculated using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that omitted compound. openpharmaceuticalsciencesjournal.com

Predictive R² (R²pred): This metric evaluates the model's ability to predict the activity of an external set of compounds that were not used in the model's development. A high R²pred is a strong indicator of the model's real-world predictive utility. openpharmaceuticalsciencesjournal.comnih.gov

Studies on piperazine and related structures demonstrate the development of statistically significant models. For instance, a QSAR model for piperazine-based renin inhibitors yielded an R² of 0.846, a Q² of 0.818, and an R²pred of 0.821, indicating a highly robust and predictive model. openpharmaceuticalsciencesjournal.com Similarly, a 3D-QSAR model for a different set of inhibitors reported a q² of 0.703 and an r² of 0.932, with an r²pred of 0.810 for an external test set. nih.gov

The table below shows representative validation statistics from QSAR studies on piperazine-like molecules, illustrating the benchmarks for a reliable model.

Study FocusR² (Goodness of Fit)Q² (Internal Prediction)R²pred (External Prediction)Reference
Piperazine Renin Inhibitors0.8460.8180.821 openpharmaceuticalsciencesjournal.com
Transcriptional Activation Inhibitors (CoMSIA)0.9320.7030.810 nih.gov
Porphyrin Derivatives0.870.710.70 nih.gov

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

While 2D-QSAR uses descriptors derived from the 2D structure, three-dimensional QSAR (3D-QSAR) methods consider the 3D conformation of molecules. nih.gov This approach provides richer information about the non-bonded interactions between a ligand and its receptor. nih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that can be applied to understand the structural requirements of this compound.

In a CoMFA study, a series of active compounds are structurally aligned. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction fields are calculated at each grid point. nih.gov These field values serve as the descriptors, which are then correlated with biological activity using statistical methods.

The results of a CoMFA analysis are often visualized as contour maps:

Steric Contour Maps: These maps highlight regions where bulky groups increase (typically shown in green) or decrease (typically in yellow) biological activity.

Electrostatic Contour Maps: These maps indicate areas where positive charge (blue) or negative charge (red) is favorable for activity.

For example, 3D-QSAR studies on piperazine derivatives have shown that electrostatic and steric factors, but not hydrophobicity, were correlated with their antagonistic effects. nih.gov These contour maps provide crucial insights for medicinal chemists, guiding the modification of a lead compound like this compound to enhance its binding affinity and selectivity.

Field TypeFavorable Region (Example Color)Unfavorable Region (Example Color)Interpretation for Drug Design
Steric GreenYellowIndicates where adding or removing bulky substituents may enhance activity.
Electrostatic Blue (Positive), Red (Negative)Red (in positive region), Blue (in negative region)Shows where to place electron-donating or electron-withdrawing groups.

Computational Prediction of Absorption, Distribution, and Metabolism (ADMET) Relevant for Preclinical Research

In early-stage preclinical research, it is vital to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. In silico ADMET prediction allows for the early identification of molecules with poor pharmacokinetic properties, saving time and resources. For this compound, computational models can predict key ADM properties (excluding excretion and toxicity as per instructions).

Absorption: Key predictors for oral absorption include aqueous solubility (Log S) and membrane permeability. The topological polar surface area (PSA) is a widely used descriptor to predict absorption, with a general rule of thumb that compounds with a PSA ≤ 140 Ų are more likely to be well-absorbed. QSAR models built for piperazine derivatives have successfully incorporated descriptors like Log S and PSA to correlate with activity, and these same descriptors are fundamental to predicting absorption. mdpi.com

Distribution: Distribution refers to how a drug spreads throughout the body. Important factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). While specific models for this compound are not publicly detailed, general predictive models often use descriptors like lipophilicity (LogP), PSA, and the number of hydrogen bond donors/acceptors to estimate distribution characteristics.

Metabolism: Computational tools can predict the sites on a molecule that are most likely to be metabolized by cytochrome P450 (CYP) enzymes. For this compound, likely sites of metabolism would include the aromatic rings (hydroxylation) and the benzylic carbon. Identifying these "soft spots" early can guide chemical modifications to improve metabolic stability.

The following table lists key ADM parameters and the computational descriptors often used to predict them.

ADM ParameterRelevant Computational DescriptorsImportance in Preclinical Research
Aqueous Solubility (Absorption) Log S, Log PDetermines dissolution and bioavailability.
Intestinal Absorption Topological Polar Surface Area (PSA), Number of Rotatable BondsPredicts the ability of the compound to pass through the intestinal wall.
Blood-Brain Barrier (Distribution) LogP, PSA, Molecular WeightAssesses the potential for central nervous system activity or side effects.
Metabolic Stability CYP Inhibition Models, Site of Metabolism PredictionIdentifies potential drug-drug interactions and metabolic liabilities.

Preclinical Pharmacological Investigations: Receptor, Transporter, and Enzyme Interactions

Monoaminergic System Modulation by (R)-1-benzyl-3-phenylpiperazine

Serotonin (B10506) Receptor Subtype Affinities and Selectivities (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

No specific data regarding the binding affinity or selectivity of this compound for serotonin receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, could be located in the reviewed scientific literature.

Dopamine (B1211576) Receptor Subtype Affinities and Selectivities (e.g., D1, D2, D3, D5)

Information on the binding profile and selectivity of this compound at dopamine receptor subtypes D1, D2, D3, and D5 is not available in the public research domain.

Noradrenaline Transporter (NET) and Receptor Interactions

There is no available data characterizing the interactions, including binding affinity and functional effects, of this compound with the noradrenaline transporter (NET) or adrenergic receptors.

Serotonin Transporter (SERT) and Dopamine Transporter (DAT) Binding and Functional Modulation

Specific research findings detailing the binding affinity and functional modulation of the serotonin transporter (SERT) and the dopamine transporter (DAT) by this compound could not be identified.

Interactions with Other G-Protein Coupled Receptors (GPCRs)

Sigma Receptor Subtype Affinity (σ1, σ2)

While studies on other substituted piperazine (B1678402) and benzylpiperazine derivatives show interactions with sigma receptors nih.govresearchgate.netnih.gov, no specific data on the binding affinity of this compound for sigma receptor subtypes σ1 and σ2 were found in the conducted literature search.

Cannabinoid Receptor (CB1) Interactions

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system and is abundantly expressed in the brain. nih.gov It is a significant target for therapeutic interventions for a range of conditions, including pain, anxiety, and neurodegenerative disorders. nih.gov

While direct interaction studies of this compound with the CB1 receptor are not extensively documented in the reviewed literature, the broader class of N-benzyl piperidine and piperazine analogs has been investigated for cannabinoid receptor activity. For instance, a series of N-benzyl indolequinuclidinone analogs have been identified as novel cannabinoid ligands with high affinity for both CB1 and CB2 receptors. nih.gov Specifically, certain analogs demonstrated high affinity for CB2 receptors and lower, yet still significant, affinity for the CB1 receptor. nih.gov This suggests that the N-benzylpiperazine scaffold could potentially interact with cannabinoid receptors, though specific data for the this compound enantiomer is needed for confirmation.

Enzyme Inhibition and Activation Profiles

Cytochrome P450 (CYP) Isoenzyme Metabolism Studies (e.g., CYP2D6, CYP3A4, CYP1A2)

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a wide array of compounds. Studies on piperazine derivatives have shown significant interactions with these enzymes. For instance, benzylpiperazine (BZP) and its analogs have demonstrated inhibitory activity against several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net The metabolism of BZP itself involves these particular isoenzymes. researchgate.net

Research on other piperazine-containing compounds, such as the phenothiazine neuroleptic perazine, has identified CYP1A2 and CYP3A4 as the primary enzymes responsible for its 5-sulfoxidation, while CYP2C19 is the main catalyst for its N-demethylation. storkapp.me Other isoforms like CYP2D6 also contribute to a lesser extent to these metabolic pathways. storkapp.menih.gov Given the structural similarities, it is plausible that this compound is also metabolized by multiple CYP enzymes, with a potential for inhibiting the metabolism of other drugs that are substrates for these enzymes.

Table 1: Investigated CYP Isoenzyme Interactions with Piperazine Derivatives

CYP Isoenzyme Interaction Reference
CYP2D6 Inhibition and Metabolism researchgate.net
CYP3A4 Inhibition and Metabolism researchgate.net

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-A)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders. Phenylpiperazine and 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. nih.gov Several compounds in these series were found to be selective inhibitors of either MAO-A or MAO-B. nih.gov For example, one study identified a phenylpiperazine derivative as the most potent MAO-A inhibitor within its series, with an IC50 value of 120 nM. nih.gov Another study on pyridazinobenzylpiperidine derivatives also reported compounds with potent and selective MAO-B inhibition. nih.gov These findings suggest that the piperazine scaffold is a promising framework for the development of MAO inhibitors. nih.govnih.gov

Table 2: MAO Inhibition by Piperazine Derivatives

Compound Series Target Potency (IC50) Reference
Phenylpiperazine Derivative MAO-A 120 nM nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a membrane protein responsible for the hydrolysis of endocannabinoids, such as anandamide. nih.govmdpi.com Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which has shown analgesic and anti-inflammatory benefits in preclinical models. nih.govmdpi.com Piperidine and piperazine carbamates and ureas have been identified as effective covalent inhibitors of FAAH. nih.gov The piperazine structural motif is considered valuable for generating new FAAH inhibitors. nih.gov While specific data for this compound is not available, the established activity of related piperazine compounds highlights the potential for this class of molecules to interact with and inhibit FAAH.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.gov Several studies have investigated piperazine derivatives as tyrosinase inhibitors. unica.itresearchgate.netmdpi.com For instance, a library of compounds bearing a 4-(4-fluorobenzyl)piperazin-1-yl fragment identified several potent inhibitors of tyrosinase from Agaricus bisporus. unica.it One of the most effective compounds from this series exhibited an IC50 value of 0.96 µM, which was significantly more potent than the reference compound, kojic acid. unica.it Another study on tosyl piperazine-engrafted dithiocarbamate derivatives also reported a compound with excellent tyrosinase inhibition efficacy (IC50 = 6.88 µM). mdpi.com These results indicate that the benzylpiperazine scaffold is a promising starting point for the design of novel tyrosinase inhibitors.

Table 3: Tyrosinase Inhibition by Benzylpiperazine Derivatives

Compound Series Potency (IC50) Reference
4-(4-fluorobenzyl)piperazin-1-yl derivative 0.96 µM unica.it

Ligand-Protein Binding Kinetics and Thermodynamics

Dissociation Rates and Residence Time Analysis

Currently, there is a lack of specific data in the published scientific literature regarding the ligand-protein binding kinetics, including the dissociation rates (koff) and residence time, of this compound with any protein target, including Topoisomerase II.

The determination of these kinetic parameters is crucial for understanding the dynamic aspects of drug-target interactions. A longer residence time, which corresponds to a slower dissociation rate, can often lead to a more sustained pharmacological effect. Such information is typically obtained through advanced experimental techniques like surface plasmon resonance (SPR), biolayer interferometry (BLI), or radioligand binding assays.

Future research in this area would be valuable to fully characterize the pharmacological profile of this compound and to correlate its binding kinetics with its functional activity.

Preclinical Biological Efficacy Studies in in Vitro and in Vivo Models Excluding Human Trials

Cellular and Subcellular Mechanistic Investigations

The initial exploration of a compound's biological activity begins with understanding its interactions with cellular and subcellular components. For (R)-1-benzyl-3-phenylpiperazine, these investigations are primarily informed by studies on its structural analogues.

Receptor Occupancy and Signal Transduction Pathways

The phenylpiperazine scaffold is a well-established pharmacophore that interacts with a variety of receptors, particularly G-protein coupled receptors (GPCRs) involved in neurotransmission. Research on arylpiperazine derivatives has consistently demonstrated affinity for dopamine (B1211576) and serotonin (B10506) receptors.

A study focusing on the interaction of various arylpiperazines with the dopamine D2 receptor provides a crucial, direct data point for the racemic form of 1-benzyl-3-phenylpiperazine (B1287912). In this research, the binding affinity (Ki) of racemic 1-benzyl-3-phenylpiperazine for the bovine caudate nucleus dopamine D2 receptor was determined to be 478 ± 56 nmol/L. bg.ac.rs This indicates a moderate affinity for the D2 receptor. The stereoselectivity of this interaction, and thus the specific affinity of the (R)-enantiomer, has not been explicitly reported. However, it is a common principle in pharmacology that enantiomers of a chiral drug can exhibit different affinities and efficacies for their biological targets.

Furthermore, studies on other N-benzylpiperazine derivatives have highlighted their significant affinity for sigma (σ) receptors. For instance, a series of N-(3-phenylpropyl)-N'-benzylpiperazines were found to be potent ligands for both σ1 and σ2 receptors, with some compounds exhibiting affinities in the low nanomolar range. nih.gov Another study on benzylpiperazine derivatives identified compounds with high affinity for the σ1 receptor, suggesting potential as σ1 receptor antagonists. nih.gov Given these findings, it is plausible that this compound also interacts with sigma receptors, a hypothesis that warrants direct experimental validation.

The signal transduction pathways modulated by this compound are expected to be downstream of the receptors it binds to. For instance, interaction with the D2 receptor would likely involve the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

Table 1: Binding Affinity of Racemic 1-benzyl-3-phenylpiperazine for the Dopamine D2 Receptor

CompoundReceptorTissue SourceRadioligandKi (nmol/L)
1-benzyl-3-phenylpiperazine (racemic)Dopamine D2Bovine Caudate Nucleus[3H]spiperone478 ± 56 bg.ac.rs

Cellular Uptake and Efflux Mechanisms (e.g., Efflux Pump Inhibition)

The mechanisms governing the entry of this compound into cells and its potential to be extruded by efflux pumps are critical for its pharmacokinetic and pharmacodynamic properties. While direct studies on this specific compound are not available, the general principles of membrane transport for small molecules apply. As a lipophilic molecule, it is likely to cross cell membranes via passive diffusion.

Some substituted phenazines have been shown to inhibit the proliferation of multidrug-resistant carcinoma cell lines, suggesting a potential to overcome P-glycoprotein-mediated efflux. nih.gov Whether this compound shares this property is unknown and would require specific investigation in relevant cellular models.

Impact on Neurotransmitter Release and Reuptake Dynamics

Phenylpiperazine derivatives are well-documented modulators of monoamine neurotransmitter systems. They can influence the levels of dopamine, serotonin, and norepinephrine (B1679862) in the synaptic cleft by interacting with their respective transporters (DAT, SERT, and NET).

Studies on 1-phenylpiperazine (B188723) have shown it to be a monoamine releasing agent, with a preference for norepinephrine release over serotonin and dopamine. nih.gov Benzylpiperazine (BZP), a closely related compound, is known to enhance the release of catecholamines, particularly dopamine. nih.gov Furthermore, a series of 1-piperazino-3-phenylindans were found to be potent inhibitors of dopamine uptake, with some enantiomers showing high selectivity. acs.org This highlights the potential for stereoselectivity in the interaction with monoamine transporters.

Based on these findings, it is hypothesized that this compound may also modulate neurotransmitter dynamics by inhibiting their reuptake or promoting their release. The specific profile of its interaction with DAT, SERT, and NET, and the stereoselectivity of these interactions, would be crucial in defining its potential therapeutic applications in neuropsychiatric disorders.

Disease-Oriented Preclinical Models

The therapeutic potential of a compound is ultimately evaluated in preclinical models of human diseases. For this compound, its structural similarity to known psychoactive and cytotoxic agents suggests potential applications in neurology, neuropsychiatry, and oncology.

In Vitro and In Vivo Models for Neurological and Neuropsychiatric Conditions (e.g., dopaminergic neurotransmission in models of Parkinson's disease, schizophrenia, ADHD)

The moderate affinity of racemic 1-benzyl-3-phenylpiperazine for the dopamine D2 receptor suggests that the (R)-enantiomer could have an impact on dopaminergic neurotransmission. bg.ac.rs Dysregulation of the dopamine system is a hallmark of several neurological and neuropsychiatric conditions, including Parkinson's disease, schizophrenia, and ADHD.

Phenylpiperazine derivatives with D3 receptor selectivity have been shown to modulate cocaine self-administration in rats, indicating their potential in addiction models. nih.gov Furthermore, the development of multi-target ligands based on piperazine (B1678402) scaffolds, targeting both dopamine and serotonin receptors, is an active area of research for schizophrenia treatment. bldpharm.com The potential neuroleptic activity of 1-piperazino-3-phenylindans further supports the exploration of related compounds in models of psychosis. acs.org

While no specific in vivo studies on this compound in these models have been published, its profile as a potential dopamine receptor ligand and monoamine reuptake inhibitor makes it a candidate for investigation in animal models of these disorders.

Cancer Biology Models: Antiproliferative Activity against Cancer Cell Lines (e.g., prostate cancer, breast cancer)

There is a growing body of evidence suggesting that phenylpiperazine derivatives possess antiproliferative properties. Several studies have investigated the activity of such compounds against various cancer cell lines.

For instance, research on phenylpiperazine derivatives has demonstrated cytotoxic activity against the DU-145 prostate cancer cell line. nih.gov Another study reported that new phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity against the MCF7 breast adenocarcinoma cell line, with some compounds being more potent than the standard chemotherapeutic doxorubicin. nih.gov

While direct data for this compound is lacking, the consistent anticancer activity observed in its structural class suggests that it may also exhibit antiproliferative effects. Future studies should evaluate the IC50 values of this compound against a panel of cancer cell lines, including those from prostate and breast cancer, to determine its potency and selectivity.

Acaricidal Activity in Laboratory Models

Information regarding the acaricidal activity of this compound in laboratory models is not available in the reviewed scientific literature.

Neurotoxicity Assessment in Alternative In Vivo Models (e.g., Caenorhabditis elegans)

There are no specific studies assessing the neurotoxicity of this compound using the Caenorhabditis elegans model. While C. elegans is a recognized model for developmental and reproductive toxicity screening of piperazine compounds in general, specific data for this compound is absent from the available literature. science.gov

Pharmacological Characterization in Animal Models (excluding behavioral or psychoactive effects unless purely mechanistic for neurotransmitter function)

Specific pharmacological characterization of this compound in animal models, focusing on its mechanistic effects on neurotransmitter function, is not well-documented in the public literature. The broader class of benzylphenylpiperazines, such as 1-benzylpiperazine (B3395278) (BZP), has been studied for its effects on central dopamine, serotonin, and noradrenaline neurotransmission. researchgate.net These substances are known to act as stimulants. researchgate.net For instance, BZP primarily affects dopamine release. researchgate.net However, detailed mechanistic studies on the specific interactions of this compound with neurotransmitter systems, independent of its psychoactive profile, are not available.

Analytical Methodologies for Research and Development of R 1 Benzyl 3 Phenylpiperazine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in the analysis of (R)-1-benzyl-3-phenylpiperazine, providing the means to separate it from impurities, including its enantiomer, and to quantify its concentration.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine (B1678402) derivatives. researchgate.net For a chiral molecule like this compound, the most critical application of HPLC is the determination of enantiomeric purity. This is achieved through chiral HPLC.

Detailed Research Findings: Chiral separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. More than half of all low-molecular-weight drugs possess stereoisomers, making it essential to evaluate each enantiomer separately. shimadzu.com Common CSPs for separating chiral amines and related compounds include those based on polysaccharides like cellulose (B213188) or amylose, and macrocyclic glycopeptides. sigmaaldrich.com The separation of enantiomeric pairs of piperazine derivatives has been successfully achieved using preparative chiral HPLC. nih.gov

For quantification, HPLC methods are highly sensitive and accurate. Methods have been developed for the simultaneous determination of piperazine derivatives, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in biological matrices like rat plasma. nih.govresearchgate.net These assays often employ a derivatization step to introduce a fluorescent tag, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), which significantly enhances detection sensitivity. nih.govresearchgate.net Such methods demonstrate excellent linearity over a range of concentrations and can achieve low limits of detection (LOD), in the nanogram per milliliter (ng/mL) range. nih.gov For instance, a validated method for BZP and TFMPP showed lower detection limits of 0.9 and 4.6 ng/mL, respectively. nih.govresearchgate.net

Table 1: Typical HPLC Conditions for Chiral and Quantitative Analysis of Piperazine Derivatives
ParameterChiral SeparationQuantitative Analysis (with Derivatization)
Column Chiral Stationary Phase (e.g., DAICEL CHIRALPAK series, CHIRALCEL series) nih.govrsc.orgReversed-Phase (e.g., C18)
Mobile Phase Normal Phase (e.g., Hexane/Ethanol) shimadzu.com or Reversed Phase (e.g., Acetonitrile/Water with additives) sigmaaldrich.comAcetonitrile/Buffer mixture nih.gov
Detector UV/Vis or Diode Array Detector (DAD) rsc.orgFluorescence Detector (FLD) nih.govresearchgate.net
Flow Rate Typically 0.5 - 2.0 mL/min shimadzu.comTypically 1.0 mL/min
Key Application Determination of enantiomeric excess (ee) and purity.Quantification in biological fluids (plasma, urine). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the highly specific detection and structural elucidation power of MS. It is frequently used for the identification and quantification of piperazine derivatives in various samples. researchgate.netresearchgate.net

Detailed Research Findings: For qualitative analysis, the mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint." The mass spectrum of 1-benzylpiperazine (BZP), a structurally related compound, shows characteristic fragment ions at mass-to-charge ratios (m/z) of 91, 134, 176, and 56. researchgate.net The ion at m/z 91 corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), which is characteristic of a benzyl (B1604629) group. This fragmentation pattern is crucial for confirming the presence of the benzylpiperazine moiety in a sample.

For quantitative analysis, a validated GC-MS method is often required. scholars.directscholars.direct To improve the volatility and thermal stability of piperazine derivatives for GC analysis, a derivatization step is common. scholars.directscholars.direct Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used to react with the amine groups. scholars.directscholars.direct The analysis is then typically performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific characteristic ions of the derivatized analyte. scholars.directscholars.direct This approach significantly increases sensitivity and selectivity, allowing for accurate quantification even at low concentrations. Validated methods have shown linearity over concentration ranges of 0-10 µg/mL with limits of detection in the low ng/mL range for matrices like plasma and urine. scholars.direct

Table 2: GC-MS Parameters and Characteristic Ions for Piperazine Analysis
ParameterTypical Setting
GC Column Phenyl-methyl substituted capillary column (e.g., DB-35MS, Zebron ZB-SemiVolatiles) researchgate.netnih.gov
Injection Mode Splitless nih.gov
Carrier Gas Helium nih.gov
Temperature Program Ramped temperature program, e.g., initial hold at 100°C, ramp to 290°C. unodc.org
MS Ionization Electron Ionization (EI) at 70 eV nih.gov
MS Mode Full Scan (Qualitative), Selected Ion Monitoring (SIM) (Quantitative) scholars.directnih.gov
Characteristic Ions (Underivatized BZP) m/z 91, 134, 176, 56 researchgate.net
Characteristic Ions (TFAA-derivatized BZP) m/z 91, 175, 181, 272 scholars.directscholars.direct

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is well-suited for the initial stages of research and development. unodc.org It is primarily used for qualitatively monitoring the progress of chemical reactions and for screening multiple samples simultaneously. tandfonline.com

Detailed Research Findings: In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable mobile phase. tandfonline.com The choice of mobile phase, a mixture of solvents, is critical for achieving good separation. For piperazine derivatives, various neutral and acidic solvent systems have been reported. tandfonline.com After development, the separated spots are visualized, commonly under UV light (at 254 nm), where aromatic compounds like this compound will appear as dark spots against a fluorescent background. tandfonline.com Alternatively, staining with iodine vapor can be used. tandfonline.com The relative mobility of a compound is expressed as its retardation factor (Rf value), which can be used for preliminary identification by comparing it to a reference standard.

Table 3: Common TLC Systems for Piperazine Derivative Analysis
ParameterDescription
Stationary Phase Silica gel 60 F-254 pre-coated plates tandfonline.com
Mobile Phase (Solvent System) Mixtures of polar and non-polar solvents. Examples include n-butanol-acetic acid-water and various neutral systems. tandfonline.com
Visualization UV light (254 nm) or exposure to iodine vapors. tandfonline.com
Application Monitoring reaction progress, checking for presence of starting materials and products, assessing sample purity qualitatively.

Advanced Spectroscopic Methods for Structural Elucidation and Confirmation

While chromatography confirms purity and quantity, spectroscopic methods are essential for the definitive elucidation and confirmation of the molecular structure of this compound.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are required to assemble the complete structural puzzle of a complex molecule like this compound.

Detailed Research Findings: Several 2D NMR experiments are used in concert to establish the connectivity of atoms:

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu It reveals which proton signals are neighbors in the molecular structure. For this compound, COSY would show correlations between the protons within the phenyl ring, within the benzyl group's phenyl ring, and crucially, among the non-equivalent protons of the piperazine ring and the benzylic CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to (¹J coupling). sdsu.eduyoutube.com It creates a correlation spot for each C-H bond, allowing for the unambiguous assignment of carbon signals based on their attached, and usually already assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com This is vital for connecting molecular fragments that are not directly bonded. For instance, HMBC would show correlations from the benzylic CH₂ protons to carbons in both the piperazine ring and the benzyl's phenyl ring, confirming the placement of the benzyl group. Similarly, correlations from the piperazine protons to the carbons of the phenyl group at the 3-position would confirm its location.

Table 4: Application of 2D NMR Techniques for Structural Elucidation
TechniqueInformation GainedApplication to this compound
COSY Shows proton-proton (H-H) couplings. sdsu.eduIdentifies adjacent protons in the phenyl, benzyl, and piperazine rings.
HSQC Shows one-bond proton-carbon (C-H) correlations. sdsu.eduAssigns each carbon atom by linking it to its directly attached proton(s).
HMBC Shows long-range (2-3 bond) C-H correlations. sdsu.eduConnects the benzyl group to the N1 of the piperazine ring and the phenyl group to the C3 of the piperazine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that provides structural information.

Detailed Research Findings: The FTIR spectrum of this compound is expected to show a combination of absorption bands characteristic of its structural components. Experimental and theoretical studies on the related 1-phenylpiperazine (B188723) provide a strong basis for these assignments. nih.gov Key expected absorptions include:

C-H Stretching (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹, characteristic of the C-H bonds on the phenyl and benzyl rings.

C-H Stretching (Aliphatic): Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the piperazine ring and the benzylic CH₂ group.

C=C Stretching (Aromatic): Several weak to medium sharp bands in the 1450-1600 cm⁻¹ region, indicating the presence of the aromatic rings.

C-N Stretching: Medium intensity bands typically found in the 1020-1360 cm⁻¹ region, corresponding to the stretching of the carbon-nitrogen bonds within the piperazine ring and to the benzyl group.

The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 5: Predicted FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Rings
2960 - 2850C-H StretchAliphatic (Piperazine ring, CH₂)
1600 - 1450C=C StretchAromatic Rings
~750 and ~700C-H Bend (Out-of-plane)Monosubstituted Benzene (B151609) Rings
1360 - 1020C-N StretchAliphatic and Aromatic Amines

Development of Radiotracer Synthesis for Positron Emission Tomography (PET) Imaging

The development of radiotracers derived from this compound for Positron Emission Tomography (PET) is a critical area of research for in-vivo imaging of specific targets in the central nervous system. PET requires the labeling of a biologically active molecule with a short-lived positron-emitting radionuclide, most commonly Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The choice of radionuclide significantly influences the synthetic strategy, with ¹⁸F's longer half-life (t½ ≈ 109.8 minutes) allowing for more complex synthesis and distribution, while ¹¹C's shorter half-life (t½ ≈ 20.4 minutes) is suitable for tracking rapid biological processes and allows for multiple studies in the same subject on the same day. nih.govmdpi.com

The synthesis of these radiotracers involves introducing the radionuclide into the this compound scaffold or a related derivative without compromising its affinity and selectivity for the intended biological target. Research has focused on developing robust and efficient radiolabeling procedures that can be automated to produce the tracer in high radiochemical yield, purity, and molar activity within a short timeframe.

Fluorine-18 Labeling Strategies

Fluorine-18 is often the preferred isotope due to its favorable half-life and low positron energy (635 keV), which results in high-resolution images. mdpi.com The most common approach for ¹⁸F-labeling of piperazine-containing molecules is through nucleophilic substitution. This typically involves reacting a precursor molecule, which has a good leaving group (such as tosylate, mesylate, or a halogen), with cyclotron-produced [¹⁸F]fluoride.

For phenylpiperazine derivatives, a frequent strategy involves the N-alkylation of the piperazine ring with a fluoroalkylating agent. For instance, a common method is the introduction of a 2-[¹⁸F]fluoroethyl group onto the piperazine nitrogen. The synthesis of a tracer like [¹⁸F]1 (5-cyano-N-(4-(4-(2-[¹⁸F]fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide) was achieved by the radiofluorination of a chlorine-substituted precursor. nih.gov This reaction yielded the final product with a decay-corrected radiochemical yield of 13–15% and a high radiochemical purity of over 99%. nih.gov

Another approach is the direct fluorination of a benzylic position, although this can sometimes lead to in-vivo instability and radiodefluorination, where the ¹⁸F atom is cleaved from the molecule, resulting in unwanted uptake of radioactivity in the bones. acs.org The stability of the [¹⁸F]benzyl fluoride (B91410) moiety is highly dependent on the specific substituents on the benzene ring. acs.org

The development process often involves:

Precursor Synthesis: The synthesis of a suitable precursor molecule that can be efficiently fluorinated. For example, boronic acid pinacol (B44631) esters have been used as precursors for copper-mediated ¹⁸F-labeling procedures. mdpi.com

Optimization of Radiolabeling: Fine-tuning reaction conditions such as temperature, solvent, and reaction time to maximize radiochemical yield.

Automation: Adapting the optimized manual synthesis to an automated synthesis module for reliable, high-yield production for preclinical and clinical use. nih.govnih.gov

Purification: The crude radiolabeled product is typically purified using High-Performance Liquid Chromatography (HPLC) to separate the desired radiotracer from unreacted [¹⁸F]fluoride and other chemical impurities. mdpi.com

The following table summarizes findings from the development of various ¹⁸F-labeled piperazine-based radiotracers, illustrating typical outcomes of these synthetic methodologies.

RadiotracerPrecursor TypeRadiolabeling MethodRadiochemical Yield (RCY, decay-corrected)Molar Activity (Am)Synthesis TimeReference
[¹⁸F]FBPC03 Phenylpiperazine derivativeAutomated processNot specified>112 GBq/μmolNot specified nih.gov
[¹⁸F]1 Chlorine-substitutedNucleophilic substitution13–15%32–38 GBq/μmol80–85 min nih.gov
[¹⁸F]FEt-PPZ Hydroxyphenylpiperazine derivativeOne-pot, two-step32% ± 5.8%Not specifiedNot specified nih.gov
[¹⁸F]PPY1 Boronic acid pinacol esterAlcohol-enhanced Cu-mediated52% ± 7%90–227 GBq/µmol148 ± 8 min mdpi.com
[¹⁸F]fluorosulfotetrazine Propargylic butanesultoneThree-step automated29–35%165 ± 25 MBq/µmol90–95 min mdpi.com

This table is interactive. Click on the headers to sort the data.

Carbon-11 Labeling Strategies

Carbon-11 labeling offers the advantage of being able to label the molecule without altering its chemical structure, which is ideal when a methyl group is part of the core pharmacophore. The most prevalent method for introducing ¹¹C is through methylation using [¹¹C]methyl iodide (CH₃I) or [¹¹C]methyl triflate (CH₃OTf), which are highly reactive methylating agents. nih.gov

For piperazine-based structures, the secondary amine on the piperazine ring is an excellent site for N-[¹¹C]methylation. The synthesis of tracers like [¹¹C]BMP involved the N-[¹¹C]methylation of the corresponding piperazine precursor using [¹¹C]methyl triflate. nih.gov This reaction is typically very fast and efficient, with reported radiochemical yields of 40-55% (decay-corrected) and a total synthesis time of only 15-20 minutes. nih.gov The rapid synthesis is crucial to minimize the loss of radioactivity due to the short half-life of ¹¹C. Purification is often achieved using solid-phase extraction (SPE), which is faster than HPLC. nih.gov

The table below details the synthesis of a ¹¹C-labeled piperazine derivative, highlighting the efficiency of this labeling approach.

RadiotracerPrecursor TypeRadiolabeling MethodRadiochemical Yield (RCY, decay-corrected)Synthesis TimeReference
[¹⁸F]FBPC03 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazineN-[¹¹C]methylation with [¹¹C]methyl triflate40-55%15-20 min nih.gov

This table is interactive. Click on the headers to sort the data.

Post-synthesis, the identity and purity of the final radiotracer are confirmed by co-injection with a non-radioactive, authenticated standard on an analytical HPLC system. mdpi.com Furthermore, in vitro and in vivo stability studies are essential to ensure that the tracer does not metabolize too quickly and that it remains intact to reach its target in the brain. nih.govmdpi.com

Future Directions and Unexplored Research Avenues

Targeted Derivatization for Enhanced Selectivity and Potency

Future research should focus on the strategic chemical modification of the (R)-1-benzyl-3-phenylpiperazine core to enhance its affinity and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling, can inform the design of novel derivatives. For instance, substitutions on the phenyl or benzyl (B1604629) rings could modulate interactions with receptor binding pockets. The introduction of different functional groups could also fine-tune the compound's electronic and steric properties, leading to improved potency.

A study on N-arylpiperazines demonstrated that modifying portions of the pharmacophore can lead to new derivatives with altered properties. nih.gov This highlights the potential of a systematic derivatization approach for this compound.

Multitarget-Directed Ligand Design Incorporating the this compound Scaffold

The complex nature of many diseases, such as neurodegenerative disorders, often necessitates therapies that can modulate multiple biological targets simultaneously. The this compound scaffold is a promising candidate for the development of multitarget-directed ligands (MTDLs). jneonatalsurg.comjneonatalsurg.comresearchgate.net

For example, in the context of Alzheimer's disease, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes involved in the disease's pathology. nih.govnih.gov Research into benzylpiperazine derivatives has already shown promise in developing dual-acting inhibitors for Alzheimer's disease by targeting both acetylcholinesterase and beta-amyloid plaque formation. jneonatalsurg.comjneonatalsurg.comresearchgate.net The design of such MTDLs often involves integrating pharmacophoric elements from known inhibitors of the desired targets onto the this compound framework. nih.govnih.gov This strategy offers a promising paradigm for creating more effective treatments for complex diseases. nih.govnih.gov

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational methods are invaluable tools for understanding the molecular interactions that govern the biological activity of this compound. Techniques like molecular docking and molecular dynamics simulations can provide detailed insights into how the compound binds to its target receptors. researchgate.netnih.gov

These models can help identify key amino acid residues involved in the binding process and rationalize the observed structure-activity relationships. nih.govnih.gov For instance, computational studies on similar piperazine-based compounds have successfully elucidated their binding modes within sigma-1 receptors. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives, thereby streamlining the drug discovery process. researchgate.netnih.gov Advanced computational approaches can also predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), helping to prioritize compounds with favorable drug-like profiles. jneonatalsurg.comresearchgate.net

Development of Novel Assay Systems for Biological Evaluation

To fully characterize the biological profile of this compound and its derivatives, the development of novel and more sophisticated assay systems is crucial. This includes the use of high-throughput screening (HTS) platforms to rapidly evaluate large libraries of compounds against a panel of biological targets.

Furthermore, cell-based assays using genetically modified cell lines or primary neuronal cultures can provide a more physiologically relevant context for assessing the functional effects of these compounds. For example, researchers have utilized cell viability assays on various cancer cell lines to evaluate the cytotoxic effects of novel piperazine (B1678402) derivatives. nih.govmdpi.com The development of specific assays, such as those measuring neurotransmitter reuptake inhibition, is also essential for characterizing compounds designed for neuropsychiatric and neurodegenerative disorders. researchgate.net

Exploration of Stereoisomeric Effects in Lesser-Studied Biological Systems

While the focus has been on the (R)-enantiomer, a thorough investigation of the stereoisomeric effects of 1-benzyl-3-phenylpiperazine (B1287912) is warranted. The (S)-enantiomer may exhibit different pharmacological properties, including altered potency, selectivity, or even a completely different biological activity profile.

Comparative studies of the (R)- and (S)-enantiomers in a wide range of biological systems, beyond the initially identified targets, could reveal novel therapeutic opportunities. This exploration is critical as the three-dimensional arrangement of a molecule can significantly influence its interaction with chiral biological macromolecules like receptors and enzymes.

Application of Structural Biology Techniques (e.g., Cryo-EM, X-ray Co-crystallography) for Ligand-Receptor Complexes

Determining the three-dimensional structure of this compound in complex with its biological target(s) would provide invaluable information for rational drug design. Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) can reveal the precise binding mode and key molecular interactions at an atomic level.

This structural information can confirm and refine computational models and provide a solid foundation for the structure-based design of new ligands with improved properties. For example, the crystal structure of the human σ1 receptor has provided significant insights into how ligands bind to this unique chaperone protein. nih.gov

Integration of Omics Technologies to Elucidate Systemic Effects at a Molecular Level

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Transcriptomics (gene expression profiling), proteomics (protein expression profiling), and metabolomics (metabolite profiling) can provide a systems-level view of the cellular and physiological changes induced by the compound.

This approach can help to identify novel biological pathways and molecular networks affected by this compound, potentially uncovering new therapeutic indications or off-target effects. For instance, multi-omics analysis has been used to explore the mechanisms of toxin accumulation in pufferfish, demonstrating the power of this approach in understanding complex biological processes. mdpi.com

Q & A

Advanced Research Question

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) to modulate electronic properties and target engagement .
  • Ring modifications : Replace piperazine with diazepane or morpholine to alter rigidity and hydrogen-bonding capacity .
  • Prodrug strategies : Incorporate ester or carbamate groups to improve solubility and bioavailability .

How does the steric environment of the benzyl group influence the compound's metabolic stability?

Advanced Research Question

  • Steric shielding : Bulky substituents at the 1-position reduce CYP450-mediated oxidation, as seen in analogs with 4-fluorobenzyl groups .
  • In vitro microsomal assays : Compare half-life (t1/2_{1/2}) in liver microsomes to quantify metabolic stability .
  • Isotope labeling : Use 14C^{14}\text{C}-tagged compounds to track metabolic pathways via LC-MS .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE requirements : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation exposure, especially during solvent evaporation .
  • Spill management : Neutralize acidic/basic residues with appropriate buffers before disposal .

How can reaction yields be optimized in the synthesis of this compound triazole derivatives?

Basic Research Question

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate and CuSO4_4 achieves >80% yields .
  • Solvent selection : A DCM/H2_2O (2:1) biphasic system minimizes side reactions .
  • Workup : Extract products with ethyl acetate and purify via silica gel chromatography (hexane:EtOAc = 8:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.